molecular formula C12H17ClN2O B1377767 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride CAS No. 1177279-61-6

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride

Cat. No.: B1377767
CAS No.: 1177279-61-6
M. Wt: 240.73 g/mol
InChI Key: XGUZQQJVZXQWDY-UHFFFAOYSA-N
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Description

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride is a versatile small molecule scaffold used primarily in research and development. It is known for its unique chemical structure, which includes a pyrrolidin-2-one core substituted with an amino group and a 3,4-dimethylphenyl group. This compound is often utilized in pharmaceutical testing and other scientific research applications .

Biochemical Analysis

Biochemical Properties

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain protein kinases, influencing their activity and thereby affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the active sites of enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate certain transcription factors, leading to changes in the expression of genes involved in cell proliferation and apoptosis . Additionally, it can impact metabolic pathways by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active or allosteric sites of enzymes, resulting in changes in their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival. At higher doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, leading to changes in metabolite levels and metabolic flux . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The compound’s distribution can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . The subcellular distribution of the compound can also affect its stability and degradation, further influencing its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride typically involves the amination and cyclization of functionalized acyclic substrates. One common method includes the oxidation of pyrrolidine derivatives, which leads to the formation of the pyrrolidin-2-one core . Another approach involves the ring expansion of β-lactams or cyclopropylamides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyrrolidin-2-one derivatives .

Scientific Research Applications

4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a reference standard in pharmaceutical testing.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one hydrochloride include other pyrrolidin-2-one derivatives and substituted pyrroles. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the amino group and the 3,4-dimethylphenyl group enhances its reactivity and potential for diverse applications in research and development .

Properties

IUPAC Name

4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12(14)15;/h3-5,10H,6-7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUZQQJVZXQWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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